molecular formula C17H22N2O2 B12525574 2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester CAS No. 651738-68-0

2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester

Katalognummer: B12525574
CAS-Nummer: 651738-68-0
Molekulargewicht: 286.37 g/mol
InChI-Schlüssel: GFVSBPQKLAMFLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester is a chemical compound known for its unique structure and properties It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features two dimethylamino groups and an ethyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The dimethylamino groups are introduced through a subsequent reaction involving the appropriate amine and a dehydrating agent such as thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to interact with other molecules, leading to various chemical and biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Naphthylamine: An isomeric aminonaphthalene with similar aromatic properties but different functional groups.

    2-Naphthol: A hydroxylated derivative of naphthalene with distinct chemical reactivity.

    1,8-Naphthalimide: A derivative with a different substitution pattern and unique photophysical properties.

Uniqueness

2-Naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester is unique due to the presence of both dimethylamino groups and an ethyl ester functional group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in organic electronics and photochemistry make it a valuable compound in scientific research.

Eigenschaften

CAS-Nummer

651738-68-0

Molekularformel

C17H22N2O2

Molekulargewicht

286.37 g/mol

IUPAC-Name

ethyl 1,8-bis(dimethylamino)naphthalene-2-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-6-21-17(20)13-11-10-12-8-7-9-14(18(2)3)15(12)16(13)19(4)5/h7-11H,6H2,1-5H3

InChI-Schlüssel

GFVSBPQKLAMFLJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2N(C)C)C=C1)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.